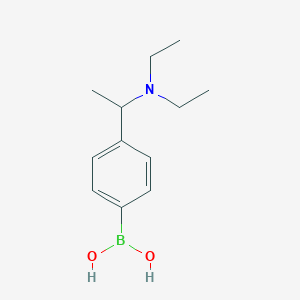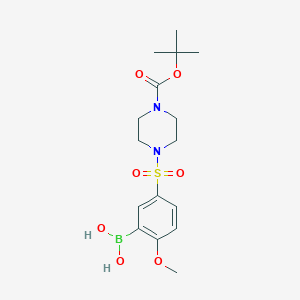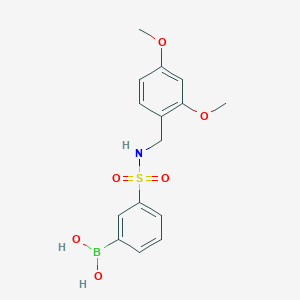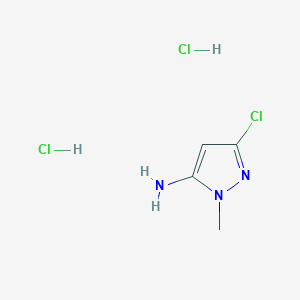![molecular formula C13H11ClFNO2S B1458707 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1285578-98-4](/img/structure/B1458707.png)
2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Vue d'ensemble
Description
The compound “2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a 2-chloro-6-fluorophenyl group and a 2-methylpropanoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the chloro, fluoro, and methylpropanoic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chloro and fluoro substituents, and the methylpropanoic acid group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research in synthetic chemistry has led to the development of methodologies for creating compounds with similar structural features, such as fluorinated aromatic systems and thiazole derivatives. For example, practical syntheses of fluorobromobiphenyl compounds, which are key intermediates in the manufacture of various pharmacologically active materials, highlight the importance of such structural units in medicinal chemistry (Qiu et al., 2009). This reflects the broader interest in synthesizing compounds with specific functional groups for their roles in drug design and development.
Pharmacological Applications
Compounds with structural similarities, particularly those incorporating benzimidazole and thiazole rings, are extensively studied for their diverse pharmacological properties. This includes research on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, indicating the relevance of such structures in developing new therapeutic agents (Raut et al., 2020). These findings suggest that our compound of interest could similarly be explored for pharmacological applications, given its structural features.
Environmental Safety and Analytical Chemistry
The environmental fate and behavior of fluorinated compounds, including those structurally related to the compound , are of significant interest. Studies on the occurrence, fate, and potential environmental risks of fluorinated alternatives to legacy pollutants underline the importance of understanding the environmental impacts of such chemicals (Wang et al., 2019). This research area may encompass compounds with similar chemical functionalities, emphasizing the need for their environmental risk assessment.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(2-chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTRDLPAEMNKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



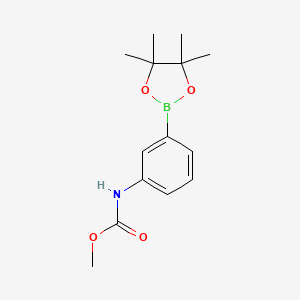
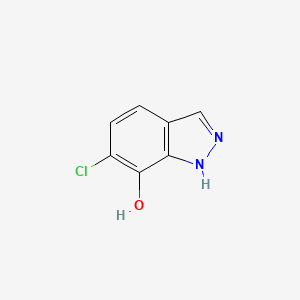
![3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458626.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride](/img/structure/B1458629.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)boronic acid](/img/structure/B1458632.png)
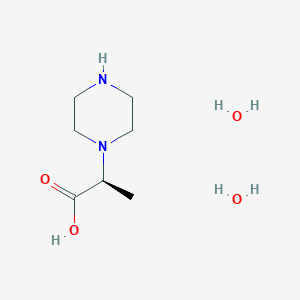
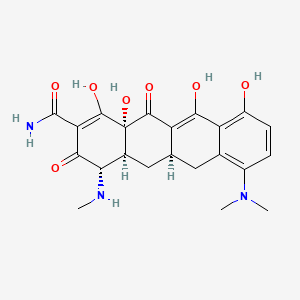

![methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide](/img/structure/B1458637.png)
